molecular formula C4H3BrN2O B1273095 4-bromo-1H-pyrazole-5-carbaldehyde CAS No. 287917-97-9

4-bromo-1H-pyrazole-5-carbaldehyde

Cat. No. B1273095
M. Wt: 174.98 g/mol
InChI Key: UWGFONONBAIDAF-UHFFFAOYSA-N
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Description

“4-bromo-1H-pyrazole-5-carbaldehyde” is a chemical compound with the empirical formula C4H3BrN2O and a molecular weight of 174.98 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Physical And Chemical Properties Analysis

“4-bromo-1H-pyrazole-5-carbaldehyde” has a density of 1.969g/cm3, a boiling point of 338.3ºC at 760 mmHg, and a melting point of 178-180ºC . Its exact mass is 173.94300 and it has a LogP value of 0.98470 .

Scientific Research Applications

    Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
    • For example, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

    Agrochemistry

    • Pyrazoles are also used in agrochemistry .

    Coordination Chemistry

    • In coordination chemistry, pyrazoles are often used .

    Organometallic Chemistry

    • Pyrazoles have applications in organometallic chemistry .

    Synthesis of 1,4’-bipyrazoles

    • 4-Bromopyrazole, which “4-bromo-1H-pyrazole-5-carbaldehyde” is a derivative of, may be used as a starting material in the synthesis of 1,4’-bipyrazoles .

    Synthesis of Tetrahydropyrazolo Pyrazines

    • “4-bromo-1H-pyrazole-5-carbaldehyde” is a reagent in the design of highly potent tetrahydropyrazolo [1,5-a]pyrazines as ATR inhibitors .

    Preparation of Solid Hexacoordinate Complexes

    • 4-Bromopyrazole, which “4-bromo-1H-pyrazole-5-carbaldehyde” is a derivative of, may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

    Synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

    • “4-bromo-1H-pyrazole-5-carbaldehyde” may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .

    Design of Highly Potent Tetrahydropyrazolo [1,5-a]pyrazines as ATR Inhibitors

    • “4-bromo-1H-pyrazole-5-carbaldehyde” is a reagent in the design of highly potent tetrahydropyrazolo [1,5-a]pyrazines as ATR inhibitors .

    Preparation of Solid Hexacoordinate Complexes

    • 4-Bromopyrazole, which “4-bromo-1H-pyrazole-5-carbaldehyde” is a derivative of, may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Safety And Hazards

“4-bromo-1H-pyrazole-5-carbaldehyde” is irritating to eyes, respiratory system, and skin . It may be harmful if absorbed through the skin or if swallowed . In case of contact, it is recommended to flush eyes and skin with plenty of water, and to seek medical aid .

properties

IUPAC Name

4-bromo-1H-pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGFONONBAIDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-pyrazole-5-carbaldehyde

CAS RN

1007346-33-9, 287917-97-9
Record name 4-Bromo-1H-pyrazole-5-carbaldehyde
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Record name 4-bromo-1H-pyrazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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